molecular formula C26H28N2O3 B11558295 N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide

N'-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide

Cat. No.: B11558295
M. Wt: 416.5 g/mol
InChI Key: JILLUSJJEDBMBT-OVVQPSECSA-N
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Description

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide is a complex organic compound with a molecular formula of C35H34N4O3. This compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to a hydrazide moiety through a methylene bridge. The butylphenoxy group adds to the complexity and potential reactivity of the molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide typically involves a multi-step process:

    Formation of the Benzyloxyphenyl Intermediate: The initial step involves the preparation of 4-(benzyloxy)benzaldehyde through the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.

    Condensation Reaction: The 4-(benzyloxy)benzaldehyde is then subjected to a condensation reaction with 2-(4-butylphenoxy)acetohydrazide in the presence of an acid catalyst to form the desired hydrazone compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding benzoic acid derivatives.

    Reduction: The hydrazone moiety can be reduced to form hydrazine derivatives.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require reagents like nitric acid for nitration or bromine for bromination, along with appropriate catalysts.

Major Products Formed

    Oxidation: Benzoic acid derivatives.

    Reduction: Hydrazine derivatives.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide involves its interaction with specific molecular targets. The benzyloxy and butylphenoxy groups may facilitate binding to hydrophobic pockets in proteins, while the hydrazone moiety can participate in hydrogen bonding and other interactions. These interactions can modulate the activity of enzymes or receptors, leading to the observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(2-isopropyl-5-methylphenoxy)acetohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-ethylphenoxy)acetohydrazide
  • N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butoxyphenoxy)acetohydrazide

Uniqueness

N’-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-butylphenoxy)acetohydrazide is unique due to the presence of both benzyloxy and butylphenoxy groups, which confer distinct chemical and biological properties. The combination of these groups enhances its potential for diverse applications in research and industry.

Properties

Molecular Formula

C26H28N2O3

Molecular Weight

416.5 g/mol

IUPAC Name

2-(4-butylphenoxy)-N-[(E)-(4-phenylmethoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C26H28N2O3/c1-2-3-7-21-10-14-25(15-11-21)31-20-26(29)28-27-18-22-12-16-24(17-13-22)30-19-23-8-5-4-6-9-23/h4-6,8-18H,2-3,7,19-20H2,1H3,(H,28,29)/b27-18+

InChI Key

JILLUSJJEDBMBT-OVVQPSECSA-N

Isomeric SMILES

CCCCC1=CC=C(C=C1)OCC(=O)N/N=C/C2=CC=C(C=C2)OCC3=CC=CC=C3

Canonical SMILES

CCCCC1=CC=C(C=C1)OCC(=O)NN=CC2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

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